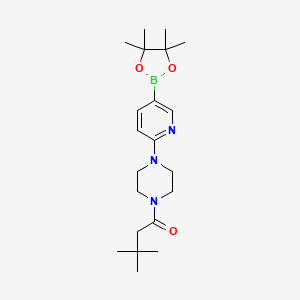
Bis(2-octyldodecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic lipid compound with the molecular formula C54H107NO5 and a molecular weight of 850.43 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of lipid nanoparticles and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves a multi-step process. One common method includes the reductive amination reaction, where 2-octyldodecanol is reacted with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under specific conditions . The reaction typically requires a reducing agent such as sodium triacetoxyborohydride to convert the intermediate imines to the desired amine product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a component in lipid-based formulations.
Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.
Medicine: Integral in the development of lipid nanoparticles for drug delivery, particularly in mRNA vaccine formulations.
Industry: Utilized in the production of specialized coatings and materials with unique properties
Mechanism of Action
The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. It can form stable complexes with nucleic acids, protecting them from degradation and promoting their uptake by cells .
Comparison with Similar Compounds
Similar Compounds
ALC-0315: A similar ionizable lipid used in mRNA vaccine formulations.
Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: Another lipid compound with similar structural features
Uniqueness
Bis(2-octyldodecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid nanoparticles and drug delivery systems .
Properties
Molecular Formula |
C54H107NO5 |
|---|---|
Molecular Weight |
850.4 g/mol |
IUPAC Name |
2-octyldodecyl 6-[2-hydroxyethyl-[6-(2-octyldodecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C54H107NO5/c1-5-9-13-17-21-23-27-33-41-51(39-31-25-19-15-11-7-3)49-59-53(57)43-35-29-37-45-55(47-48-56)46-38-30-36-44-54(58)60-50-52(40-32-26-20-16-12-8-4)42-34-28-24-22-18-14-10-6-2/h51-52,56H,5-50H2,1-4H3 |
InChI Key |
QLUKCRVTSIKPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



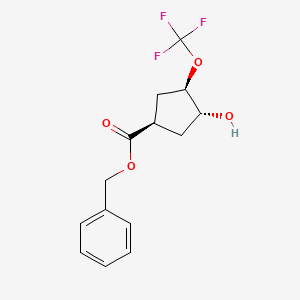
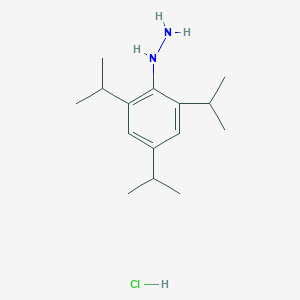
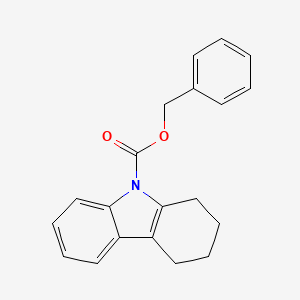

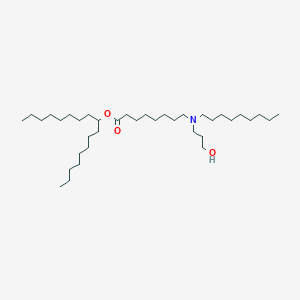

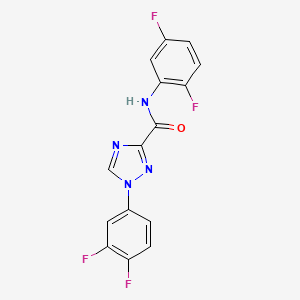
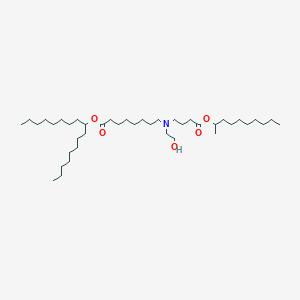
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)
![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
